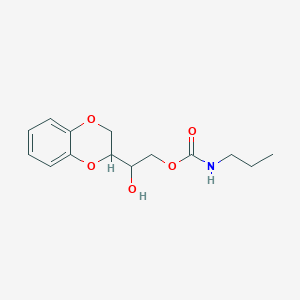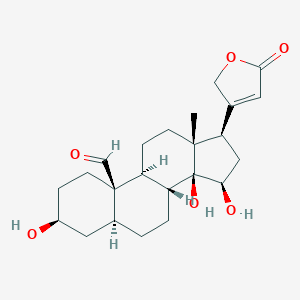
Alloglaucotoxigenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alloglaucotoxigenin is a natural product that has been isolated from the Chinese herb Glaucium flavum. It belongs to the class of benzophenanthridine alkaloids and has been found to possess a wide range of biological activities. The compound has been of particular interest to researchers due to its potential applications in the field of medicine and drug discovery.
Mecanismo De Acción
The mechanism of action of alloglaucotoxigenin is not fully understood, but it is believed to act through several different pathways. The compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in inflammation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Alloglaucotoxigenin has been found to have a variety of biochemical and physiological effects. The compound has been shown to reduce inflammation, oxidative stress, and cell proliferation. It has also been found to enhance the immune system and to protect against certain types of cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alloglaucotoxigenin has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. However, there are also limitations to its use, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on alloglaucotoxigenin. One area of interest is the development of new drugs based on the compound's structure and biological activities. Another area of interest is the investigation of the compound's potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of alloglaucotoxigenin and its effects on various cellular pathways.
Métodos De Síntesis
Alloglaucotoxigenin can be synthesized through several methods, including extraction from natural sources, chemical synthesis, and biotransformation. Extraction from natural sources is the most common method and involves the isolation of the compound from the plant Glaucium flavum. Chemical synthesis involves the use of various chemical reactions to produce the compound, while biotransformation involves the use of microorganisms to convert precursors into the compound.
Aplicaciones Científicas De Investigación
Alloglaucotoxigenin has been extensively studied for its potential applications in the field of medicine and drug discovery. The compound has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have neuroprotective effects and to be effective against certain viral infections.
Propiedades
Número CAS |
14155-65-8 |
|---|---|
Nombre del producto |
Alloglaucotoxigenin |
Fórmula molecular |
C23H32O6 |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
(3S,5S,8R,9S,10R,13R,14S,15R,17R)-3,14,15-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C23H32O6/c1-21-6-5-16-17(3-2-14-9-15(25)4-7-22(14,16)12-24)23(21,28)19(26)10-18(21)13-8-20(27)29-11-13/h8,12,14-19,25-26,28H,2-7,9-11H2,1H3/t14-,15-,16-,17+,18+,19+,21+,22+,23+/m0/s1 |
Clave InChI |
QJKATDKDXQSALV-TYXULLFHSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@]1([C@@H](C[C@@H]2C4=CC(=O)OC4)O)O)CC[C@@H]5[C@@]3(CC[C@@H](C5)O)C=O |
SMILES |
CC12CCC3C(C1(C(CC2C4=CC(=O)OC4)O)O)CCC5C3(CCC(C5)O)C=O |
SMILES canónico |
CC12CCC3C(C1(C(CC2C4=CC(=O)OC4)O)O)CCC5C3(CCC(C5)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



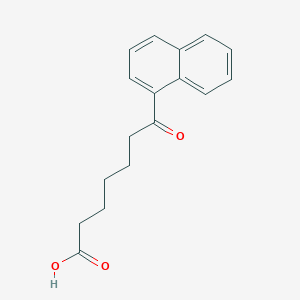
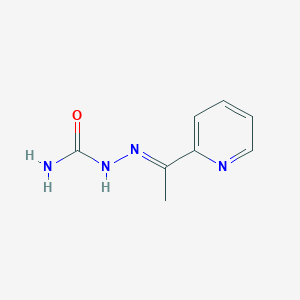
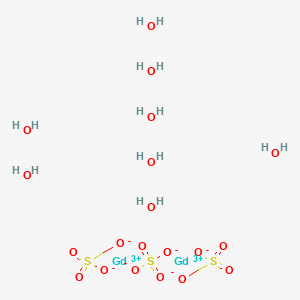
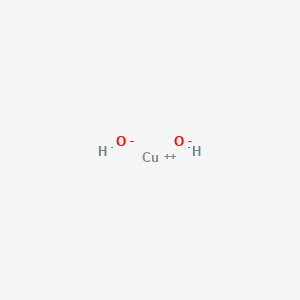
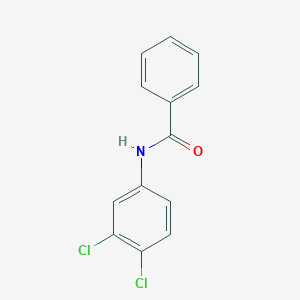
![[2-Oxo-2-(2-phenylhydrazinyl)ethyl]thiourea](/img/structure/B79795.png)
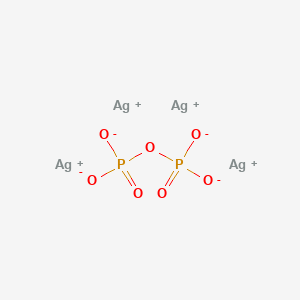
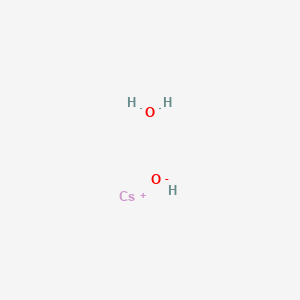
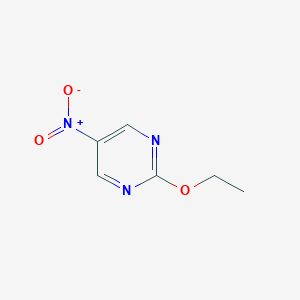
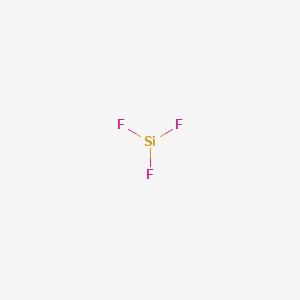
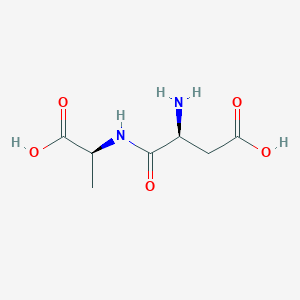
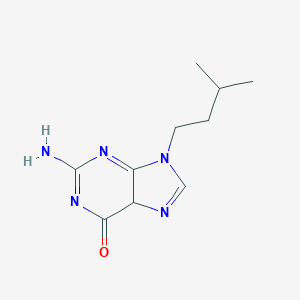
![Benzenesulfonic acid, 2-[2-[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-4-[[(3-chloro-1-oxido-1,2,4-benzotriazin-7-yl)carbonyl]amino]-, sodium salt (1:1)](/img/structure/B79808.png)
